molecular formula C17H17NO5 B13887860 Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate CAS No. 852980-65-5

Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate

Cat. No.: B13887860
CAS No.: 852980-65-5
M. Wt: 315.32 g/mol
InChI Key: MVIGNKSEJIVOAA-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C18H17N3O5 It is known for its unique structure, which includes a methoxy group attached to an aniline moiety, and an ester linkage to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester linkage play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzoate

Uniqueness

Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is unique due to the specific positioning of the methoxy group on the aniline moiety, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

852980-65-5

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C17H17NO5/c1-21-14-9-5-13(6-10-14)18-16(19)11-23-15-7-3-12(4-8-15)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

MVIGNKSEJIVOAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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